molecular formula C13H19N3 B1462212 2-(4-Cyclopropylpiperazin-1-yl)aniline CAS No. 1018589-08-6

2-(4-Cyclopropylpiperazin-1-yl)aniline

Cat. No. B1462212
CAS RN: 1018589-08-6
M. Wt: 217.31 g/mol
InChI Key: DDBKDJIOGALPCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of 2-(4-Cyclopropylpiperazin-1-yl)aniline, anilines and their derivatives can be synthesized through various methods . For instance, anilines can be synthesized by modifying aniline monomers with various characteristics . Another method involves the functionalization of anilines to increase their solubility while retaining many of their important properties .

Scientific Research Applications

  • Synthesis and Biological Evaluation : A study by Kavitha, Kannan, & Gnanavel (2016) involved the synthesis of compounds related to 2-(4-Cyclopropylpiperazin-1-yl)aniline for potential biological activities. They explored these compounds for their antidiabetic, anti-inflammatory, and anticancer properties.

  • Chemical Synthesis and SAR Analysis : The work of Wang et al. (2004) discussed the synthesis of analogues to 2-anilino-4-(thiazol-5-yl)pyrimidine, a compound structurally related to 2-(4-Cyclopropylpiperazin-1-yl)aniline, focusing on their potential as CDK inhibitors, which are important in cancer treatment.

  • Antimicrobial Activity : In a study by Ortega et al. (2000), derivatives of quinoxalinecarbonitrile, a structure similar to 2-(4-Cyclopropylpiperazin-1-yl)aniline, were synthesized and evaluated for their hypoxic-cytotoxic activities, showing potential in antimicrobial applications.

  • Rapid Synthesis Techniques : Research by Menteşe et al. (2015) highlighted the microwave-assisted synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, which are structurally related to 2-(4-Cyclopropylpiperazin-1-yl)aniline, demonstrating efficient and rapid synthesis techniques.

  • Electroluminescent Properties : A study by Jin et al. (2020) explored the synthesis, characterization, and electroluminescent properties of compounds including N,N-diphenyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline. This research contributes to the development of materials for organic light-emitting diodes (OLEDs).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors in the body, such as dopamine and serotonin receptors . These receptors play a crucial role in transmitting signals in the nervous system and regulating various physiological functions.

Pharmacokinetics

A study on similar compounds suggests that they show good oral absorption and the ability to cross lipid barriers . These properties are crucial for the bioavailability of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Cyclopropylpiperazin-1-yl)aniline. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

properties

IUPAC Name

2-(4-cyclopropylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c14-12-3-1-2-4-13(12)16-9-7-15(8-10-16)11-5-6-11/h1-4,11H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBKDJIOGALPCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(CC2)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyclopropylpiperazin-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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